P2X3/P2X2/3 Purinergic Receptor Antagonism: Distinct Pharmacological Engagement Compared to the 4-Methylphenyl Analog
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is explicitly claimed as a P2X3 and/or P2X2/3 purinergic receptor antagonist in patent filings, where the 4-methoxyphenyl substitution on the tetrazole N1 position is designated as a preferred embodiment for receptor binding . In contrast, the corresponding 4-methylphenyl analog (CAS 921165-81-3), which lacks the methoxy oxygen, is not listed among the exemplified active compounds in the same patent families, suggesting that the hydrogen-bond acceptor capacity of the methoxy group contributes meaningfully to target engagement . This distinction is supported by structure-activity relationship (SAR) disclosures indicating that Ar1 substitution with 4-methoxyphenyl yields compounds with P2X3 antagonist activity, whereas certain other Ar1 variants do not .
| Evidence Dimension | P2X3/P2X2/3 receptor antagonist activity (patent claim scope) |
|---|---|
| Target Compound Data | Explicitly claimed as a P2X3/P2X2/3 antagonist; 4-methoxyphenyl Ar1 enumerated as a preferred substituent |
| Comparator Or Baseline | 4-Methylphenyl analog (CAS 921165-81-3): not exemplified as a P2X3 antagonist in the same patent families |
| Quantified Difference | Qualitative: claimed vs. non-exemplified; methoxy group provides hydrogen-bond acceptor capacity absent in methyl analog |
| Conditions | Patent-based SAR: WO2009043780A1, US7981914B2, and related filings covering tetrazole-substituted arylamides as P2X3/P2X2/3 antagonists |
Why This Matters
For research programs targeting P2X3-mediated pain or genitourinary disorders, the 4-methoxyphenyl variant offers a defined pharmacological starting point that the 4-methylphenyl analog does not provide.
- [1] Patent WO2009043780A1 / US7981914B2. Tetrazole-substituted aryl amide derivatives and uses thereof. Dillon MP, Hawley RC, Chen L, Yang M, Feng L. Roche Palo Alto LLC. Filed 2007-2008. View Source
